molecular formula C6H15ClN2O2S B3019309 N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride CAS No. 2253638-50-3

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride

Cat. No.: B3019309
CAS No.: 2253638-50-3
M. Wt: 214.71
InChI Key: LXTMMFLMNGCMHT-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride typically involves the reaction of cyclopropanesulfonamide with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-aminopropyl)methanesulfonamide
  • **N-(3-aminopropyl)benzenesulfonamide
  • **N-(3-aminopropyl)ethanesulfonamide

Uniqueness

N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it more rigid and less flexible compared to similar compounds, potentially leading to different biological activities and reactivity .

Properties

IUPAC Name

N-(3-aminopropyl)cyclopropanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-4-1-5-8-11(9,10)6-2-3-6;/h6,8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTMMFLMNGCMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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